molecular formula C18H29B B1376316 1-Bromo-3,5-dihexylbenzene CAS No. 1238156-36-9

1-Bromo-3,5-dihexylbenzene

Cat. No.: B1376316
CAS No.: 1238156-36-9
M. Wt: 325.3 g/mol
InChI Key: FVTKYSBFHHVYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,5-dihexylbenzene is an organic compound with the molecular formula C18H29Br It belongs to the class of aromatic compounds, specifically benzene derivatives, where two hexyl groups are attached to the benzene ring at positions 3 and 5, and a bromine atom is attached at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dihexylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 3,5-dihexylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-dihexylbenzene primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of 3,5-dihexylphenol or 3,5-dihexylaniline.

    Palladium-Catalyzed Reactions: Formation of biaryl compounds or alkynylated benzene derivatives.

Scientific Research Applications

1-Bromo-3,5-dihexylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-dihexylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In palladium-catalyzed reactions, the compound undergoes oxidative addition to the palladium catalyst, followed by transmetallation and reductive elimination steps to form the final product .

Comparison with Similar Compounds

    1-Bromo-3,5-dimethylbenzene: Similar structure but with methyl groups instead of hexyl groups.

    1-Bromo-2,4-dihexylbenzene: Bromine and hexyl groups are positioned differently on the benzene ring.

Uniqueness: 1-Bromo-3,5-dihexylbenzene is unique due to the presence of long alkyl chains (hexyl groups) which impart distinct physical and chemical properties compared to compounds with shorter alkyl chains. These properties include increased hydrophobicity and potential for self-assembly in material science applications .

Properties

IUPAC Name

1-bromo-3,5-dihexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29Br/c1-3-5-7-9-11-16-13-17(15-18(19)14-16)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTKYSBFHHVYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC(=C1)Br)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238156-36-9
Record name 1-bromo-3,5-dihexylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.